Cas no 864922-53-2 (N-(4-acetylphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide)

N-(4-acetylphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide is a specialized organic compound featuring a 1,2,4-thiadiazole core substituted with a 4-methoxyphenyl group and an acetamide-linked 4-acetylphenyl moiety. This structure imparts potential utility in medicinal chemistry and materials science due to its unique heterocyclic framework and functional group diversity. The presence of the thiadiazole ring enhances stability and may confer bioactivity, while the acetyl and methoxy substituents offer sites for further derivatization. Its well-defined synthetic route and structural modularity make it a valuable intermediate for research in drug discovery or functional material development. The compound's purity and reproducibility are critical for consistent experimental results.
N-(4-acetylphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide structure
864922-53-2 structure
商品名:N-(4-acetylphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide
CAS番号:864922-53-2
MF:C19H17N3O3S2
メガワット:399.48658156395
CID:5861375
PubChem ID:5066970

N-(4-acetylphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

    • N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
    • Acetamide, N-(4-acetylphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]thio]-
    • AB00685082-01
    • AKOS024597933
    • N-(4-acetylphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
    • 864922-53-2
    • N-(4-acetylphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
    • SR-01000101557-1
    • SR-01000101557
    • F0698-0488
    • N-(4-acetylphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide
    • インチ: 1S/C19H17N3O3S2/c1-12(23)13-3-7-15(8-4-13)20-17(24)11-26-19-21-18(22-27-19)14-5-9-16(25-2)10-6-14/h3-10H,11H2,1-2H3,(H,20,24)
    • InChIKey: ARDFDIOMSLRLPB-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(C(C)=O)C=C1)(=O)CSC1SN=C(C2=CC=C(OC)C=C2)N=1

計算された属性

  • せいみつぶんしりょう: 399.07113376g/mol
  • どういたいしつりょう: 399.07113376g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 506
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 135Ų

じっけんとくせい

  • 密度みつど: 1.38±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 12.26±0.70(Predicted)

N-(4-acetylphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0698-0488-50mg
N-(4-acetylphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
864922-53-2 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0698-0488-1mg
N-(4-acetylphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
864922-53-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0698-0488-40mg
N-(4-acetylphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
864922-53-2 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0698-0488-5mg
N-(4-acetylphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
864922-53-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0698-0488-4mg
N-(4-acetylphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
864922-53-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0698-0488-10μmol
N-(4-acetylphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
864922-53-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0698-0488-75mg
N-(4-acetylphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
864922-53-2 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0698-0488-2mg
N-(4-acetylphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
864922-53-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0698-0488-10mg
N-(4-acetylphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
864922-53-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0698-0488-30mg
N-(4-acetylphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
864922-53-2 90%+
30mg
$119.0 2023-05-17

N-(4-acetylphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide 関連文献

N-(4-acetylphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamideに関する追加情報

Professional Introduction to N-(4-acetylphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide (CAS No. 864922-53-2)

N-(4-acetylphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 864922-53-2, represents a promising candidate for further exploration in drug discovery and medicinal chemistry. Its molecular structure incorporates several key functional groups, including an acetyl group, a methoxy group, and a thiadiazole ring, which collectively contribute to its potential biological activity.

The compound's structure is characterized by a central acetamide moiety linked to a thiadiazole ring, which is further substituted with a phenyl group carrying both an acetyl and a methoxy group. This arrangement not only imparts specific electronic and steric properties but also suggests potential interactions with biological targets. The presence of the thiadiazole ring is particularly noteworthy, as this heterocyclic system is well-documented for its role in various pharmacological applications.

In recent years, there has been a growing interest in thiadiazole derivatives due to their diverse biological activities. These compounds have been explored for their potential antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern in N-(4-acetylphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide may confer unique pharmacological effects that differentiate it from other thiadiazole-based compounds. This has prompted researchers to investigate its interactions with various biological targets and assess its potential as a lead compound for drug development.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The incorporation of the acetyl and methoxy groups on the phenyl ring necessitates careful selection of reagents and catalysts to avoid unwanted side reactions. Additionally, the thiadiazole ring formation requires stringent conditions to ensure optimal regioselectivity. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules, making it feasible to conduct extensive biological evaluations.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in designing bioactive molecules. N-(4-acetylphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide exemplifies how strategic modifications can enhance biological activity. The acetyl group may participate in hydrogen bonding interactions with biological targets, while the methoxy group can influence electron distribution across the molecule. These features are critical for modulating binding affinity and selectivity.

The thiadiazole ring itself is known for its ability to engage in multiple types of interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and π-stacking. These interactions are essential for achieving high binding affinity and specificity. By carefully tuning the substitution pattern on the thiadiazole ring, researchers can fine-tune these interactions to optimize pharmacological effects. The presence of the sulfanyl group further enhances the compound's potential for diverse biological activities by providing additional interaction points with biological targets.

In vitro studies have begun to uncover the potential of N-(4-acetylphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide as a bioactive molecule. Initial experiments have shown promising results in terms of antimicrobial activity against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways may contribute to its observed effects. Further studies are needed to elucidate the exact mechanisms of action and assess its potential for broader applications.

The development of new drugs often involves rigorous testing to evaluate safety and efficacy. N-(4-acetylphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide is currently undergoing preclinical evaluations to determine its toxicity profile and pharmacokinetic properties. These studies are crucial for understanding how the compound behaves within living systems and identifying any potential adverse effects. Preliminary data suggest that the compound exhibits reasonable bioavailability and low toxicity at tested doses.

The integration of computational chemistry techniques has significantly accelerated the drug discovery process. Molecular modeling studies can predict how N-(4-acetylphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide interacts with biological targets at the atomic level. These predictions guide experimental design and help identify optimal modifications for enhancing biological activity. By combining experimental data with computational insights, researchers can more efficiently develop lead compounds into viable drug candidates.

The future prospects of N-(4-acetylphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide are promising given its unique structural features and preliminary biological activity. Further research is warranted to fully explore its potential applications in medicine. Collaborative efforts between synthetic chemists and biologists will be essential in unraveling its pharmacological properties and developing novel therapeutic strategies.

In conclusion, N-(4-acetylphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide (CAS No. 864922-53-2) represents a significant advancement in pharmaceutical chemistry. Its complex structure and multifaceted functional groups make it a versatile candidate for drug discovery. With ongoing research efforts focused on elucidating its biological activity and optimizing its pharmacological properties, this compound holds great promise for contributing to future medical innovations.

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